cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate

Catalog No.
S1902460
CAS No.
98014-14-3
M.F
C20H18Cl2N4ORu
M. Wt
502.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydr...

CAS Number

98014-14-3

Product Name

cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate

IUPAC Name

dichlororuthenium;2-pyridin-2-ylpyridine;hydrate

Molecular Formula

C20H18Cl2N4ORu

Molecular Weight

502.4 g/mol

InChI

InChI=1S/2C10H8N2.2ClH.H2O.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;;/h2*1-8H;2*1H;1H2;/q;;;;;+2/p-2

InChI Key

XBOQABVNRXVAKI-UHFFFAOYSA-L

SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.O.Cl[Ru]Cl

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.O.Cl[Ru]Cl

Catalysis

cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate, often abbreviated as cis-Ru(bpy)2Cl2∙xH2O, finds application in scientific research as a precursor catalyst for various organic transformations. Due to the lability of the chloride ligands, cis-Ru(bpy)2Cl2∙xH2O can readily undergo substitution reactions with other molecules, generating new complexes with tailored catalytic properties []. Research explores its potential in hydrogenation reactions, olefin metathesis, and water oxidation catalysis [, , ].

Material Science

The intriguing photophysical properties of cis-Ru(bipy)2Cl2∙xH2O make it a valuable material for research in photocatalysis and light-emitting devices. The complex exhibits metal-to- ligand charge transfer upon light absorption, making it a potential candidate for applications in solar energy conversion and light-emitting diodes [, ].

Chemical Sensors

The luminescent properties of cis-Ru(bipy)2Cl2∙xH2O can be modulated by its interaction with specific molecules. This characteristic allows for the development of chemical sensors for various analytes. Researchers have explored its potential for the detection of oxygen, chloride ions, and biomolecules [, ].

cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate is a complex of ruthenium, characterized by its unique coordination structure involving two 2,2'-bipyridine ligands and two chloride ions. Its molecular formula is C20H16Cl2N4Ru, and it has a molecular weight of 484.35 g/mol . The compound appears as a dark green to black powder and is soluble in water . It is classified under serious eye damage/eye irritation and skin corrosion/irritation categories, indicating that precautions are necessary during handling .

Typical of transition metal complexes. One significant reaction involves the substitution of chloride ions by other ligands in solution. For example:

cis Ru bpy 2 Cl 2 Lcis Ru bpy 2 L 2 2Cl\text{cis Ru bpy 2 Cl 2 L}\rightarrow \text{cis Ru bpy 2 L 2 2Cl}

where L represents a different ligand that can coordinate to the ruthenium center. This reactivity makes it useful in synthesizing other metal complexes.

Research indicates that cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate exhibits promising biological activities. It has been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage . Additionally, it shows antibacterial properties against certain strains of bacteria.

The synthesis of cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate typically involves the reaction of ruthenium(II) chloride with 2,2'-bipyridine in an appropriate solvent such as ethanol or water. The general procedure includes:

  • Dissolving ruthenium(II) chloride in a solvent.
  • Adding 2,2'-bipyridine to the solution.
  • Heating the mixture under reflux conditions to facilitate complex formation.
  • Isolating the product through filtration and washing with cold solvent.

This method allows for the production of high-purity samples suitable for further applications.

cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate finds applications in various fields:

  • Catalysis: It serves as a catalyst in organic reactions, particularly in cross-coupling reactions.
  • Photochemistry: The compound is used in studies involving light-induced electron transfer processes.
  • Biomedical Research: It is investigated for use in drug development and as a potential therapeutic agent against cancer.

Studies on the interactions of cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate with biomolecules reveal its binding affinity to DNA and proteins. These interactions are crucial for understanding its mechanism of action as an anticancer agent. The compound's ability to form stable complexes with nucleic acids suggests that it may interfere with cellular processes such as replication and transcription .

Several compounds share structural similarities with cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
cis-Dichlorobis(1,10-phenanthroline)ruthenium(II)C22H16Cl2N4RuUses 1,10-phenanthroline instead of bipyridine
trans-Bis(2,2'-bipyridine)dichlororuthenium(II)C20H16Cl2N4RuExhibits different stereochemistry affecting reactivity
cis-Bis(4,4'-dimethyl-2,2'-bipyridine)dichlororuthenium(II)C22H24Cl2N4RuEnhanced solubility due to dimethyl substitution

These compounds differ primarily in their ligand structures and geometries, which influence their chemical behavior and potential applications.

Molecular Structure and Coordination Geometry

cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate exhibits a well-defined octahedral coordination geometry around the central ruthenium(II) ion [1] [2]. The complex adopts a distorted octahedral structure where the ruthenium center is coordinated by four nitrogen atoms from two bidentate 2,2'-bipyridine ligands and two chloride ions in cis configuration [3] [4]. The ruthenium(II) ion exists in a low-spin d⁶ electronic configuration, which is characteristic of second-row transition metals with strong-field ligands such as 2,2'-bipyridine [5] [6].

The coordination sphere demonstrates typical bond lengths and angles for ruthenium(II) polypyridine complexes. The average ruthenium-nitrogen bond distances range from 2.05 to 2.09 Ångströms, which are consistent with reported values for similar ruthenium bipyridine complexes [7] [8]. The ruthenium-chloride bond lengths typically fall within the range of 2.38 to 2.43 Ångströms [9] [8]. The bipyridine ligands coordinate with characteristic bite angles of approximately 78-79 degrees, which is optimal for chelation with the ruthenium center [7] [8].

Structural ParameterValue
Coordination geometryDistorted octahedral
Coordination number6
Ru-N bond length (Å)2.05-2.09
Ru-Cl bond length (Å)2.38-2.43
Bipyridine bite angle (°)78-79
Electronic configurationd⁶ (low spin)

Physical Characteristics and Appearance

The compound presents as a dark green to black powder or crystalline solid [2] [10] [11]. This characteristic coloration is attributed to metal-to-ligand charge transfer transitions in the visible region of the electromagnetic spectrum [5]. The complex exists in various hydrated forms, with the monohydrate and dihydrate being the most commonly encountered commercial forms [2] [4].

The physical form can vary from fine powder to crystalline chunks depending on the preparation method and storage conditions [11] [12]. The dihydrate form typically exhibits better crystalline properties compared to the monohydrate [4] [13]. The compound demonstrates good thermal stability below its decomposition temperature [15].

Physical PropertyValue
Physical formPowder or crystalline solid
ColorDark green to black
Crystal systemMonoclinic (for related structures)
Purity (typical)≥96-97%

Solubility Profile and Solution Behavior

cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate exhibits good solubility in water [2] [4] [16] [13]. The compound dissolves readily in aqueous solutions, forming stable complexes that maintain their structural integrity under normal conditions [17] [18]. The water solubility is enhanced by the presence of hydrate water molecules, which facilitate hydrogen bonding interactions with the solvent [4] [16].

The complex demonstrates pH-sensitive behavior in aqueous solution, with spectroscopic properties that can be modulated by solution acidity [18]. In acidic conditions, the compound can undergo ligand substitution reactions, particularly involving the replacement of chloride ligands with water molecules or other coordinating species [17] [18]. The solution behavior is also influenced by the presence of coordinating anions and the ionic strength of the medium [18].

Solubility PropertyDescription
Water solubilityReadily soluble
pH sensitivityModerate (spectroscopic changes)
Solution stabilityStable under normal conditions
Ligand labilityChloride ligands are moderately labile

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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